

An In-depth Technical Guide to Nona-1,8-dien-5-one (C₉H₁₄O)

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Compound of Interest

Compound Name: Nona-1,8-dien-5-one

Cat. No.: B3178740

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Abstract

Nona-1,8-dien-5-one is a divinyl ketone with the molecular formula C₉H₁₄O. Its structure, featuring a central ketone flanked by two vinyl groups, makes it an interesting candidate for synthetic chemistry and potentially for applications in drug development. The presence of multiple reactive sites—a carbonyl group and two carbon-carbon double bonds—offers a variety of avenues for chemical modification and conjugation. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential reactivity of **Nona-1,8-dien-5-one**. Due to the limited publicly available research on this specific molecule, this guide also discusses the general reactivity of divinyl ketones, which is highly relevant to understanding the potential applications of **Nona-1,8-dien-5-one** in medicinal chemistry and drug design.

Chemical and Physical Properties

Nona-1,8-dien-5-one is a combustible liquid that can cause skin and eye irritation.^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O	PubChem[1]
Molecular Weight	138.21 g/mol	PubChem[1]
IUPAC Name	Nona-1,8-dien-5-one	PubChem[1]
CAS Number	74912-33-7	PubChem[1]
Canonical SMILES	<chem>C=CCCC(=O)CCC=C</chem>	PubChem[1]
InChI Key	YMNUETQQDKREEP-UHFFFAOYSA-N	PubChem[1]

Spectroscopic Data Summary

While detailed spectral data with peak assignments are not readily available in the public literature, the existence of ¹³C NMR, GC-MS, and IR spectra is documented in several databases.

Spectrum Type	Source/Database
¹³ C NMR	W. Robien, Inst. of Org. Chem., Univ. of Vienna
GC-MS	John Wiley & Sons, Inc.
Vapor Phase IR	John Wiley & Sons, Inc.

Expected Spectroscopic Features:

- ¹³C NMR:** The spectrum is expected to show distinct signals for the carbonyl carbon (typically in the range of 190-220 ppm), sp² hybridized carbons of the vinyl groups (around 115-140 ppm), and sp³ hybridized carbons of the aliphatic chains.
- Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the alpha-positions to the carbonyl group and rearrangements involving the double bonds.

- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ketone (typically around 1715 cm^{-1}). Other characteristic peaks would include those for the C=C stretching of the vinyl groups (around 1640 cm^{-1}) and the =C-H stretching (around 3080 cm^{-1}).

Synthesis and Experimental Protocols

A detailed protocol for the synthesis of **Nona-1,8-dien-5-one** has been described in the literature.

Synthesis of Nona-1,8-dien-5-one

This synthesis involves a Grignard reaction between an acid chloride and a vinyl Grignard reagent.

Experimental Protocol:

- To an oven-dried 500 mL round-bottomed flask, add 4-Pentenoyl chloride (6.04 mL, 54.7 mmol) in THF (80 mL) to give a tan solution.
- Cool the solution to -78°C .
- Add 3-Butenylmagnesium bromide (115 mL, 57.5 mmol) via syringe over a period of 90 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature over 3 hours.
- Quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a yellow oil.
- Purify the crude product by flash column chromatography (up to 30% EtOAc/hexane) to afford the desired product as a colorless oil (2.54 g, 65% yield).

Synthesis Workflow for **Nona-1,8-dien-5-one**

Chemical Reactivity and Potential in Drug Development

The chemical reactivity of **Nona-1,8-dien-5-one** is dominated by its divinyl ketone moiety. This functional group arrangement opens up several important classes of reactions, which are of high interest in the synthesis of complex molecules and in the context of drug development, particularly for covalent inhibitors.

Nazarov Cyclization

The hallmark reaction of divinyl ketones is the Nazarov cyclization, an acid-catalyzed 4π -electrocyclic ring closure to form cyclopentenones.[2] This reaction proceeds through a pentadienyl cation intermediate.

General Experimental Protocol for Nazarov Cyclization:

- Dissolve the divinyl ketone (0.58 mmol) in dichloromethane (19 mL) and cool the solution in an ice bath.
- Add a solution of SnCl_4 (1.0 M in DCM, 1.16 mmol) dropwise.
- Allow the solution to warm to room temperature and stir for 30 minutes.
- Quench the reaction with a saturated aqueous solution of NH_4Cl and stir vigorously for 15 minutes.
- Separate the layers and extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purify the residue by column chromatography to yield the cyclopentenone product.[2]

Nazarov Cyclization Mechanism

Michael Addition

The electron-withdrawing nature of the carbonyl group makes the double bonds in **Nona-1,8-dien-5-one** susceptible to nucleophilic attack via Michael addition. This reactivity is particularly relevant for drug development, as the molecule can act as a covalent binder to nucleophilic residues (such as cysteine or lysine) in target proteins. The symmetrical nature of **Nona-1,8-dien-5-one** could potentially allow for the cross-linking of proteins.

Diels-Alder Reaction

The vinyl groups can also participate as dienophiles in Diels-Alder reactions, allowing for the construction of six-membered rings.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity of **Nona-1,8-dien-5-one** or its involvement in any signaling pathways. However, the general class of ketones has been explored for various biological activities. For instance, certain ketone bodies are known to act as signaling molecules.^{[3][4][5][6][7]}

The reactivity of the divinyl ketone moiety, particularly as a Michael acceptor, suggests that **Nona-1,8-dien-5-one** could potentially act as a covalent modifier of proteins. This mechanism is of significant interest in drug discovery for the development of targeted covalent inhibitors. The specific protein targets and any resulting modulation of signaling pathways would need to be determined through experimental studies.

Conclusion

Nona-1,8-dien-5-one is a readily synthesizable divinyl ketone with a range of potential chemical reactivities. While specific biological data for this compound is lacking, its chemical nature suggests it could be a useful building block in organic synthesis and a potential tool for chemical biology and drug discovery, particularly in the area of covalent ligand development. Further research is needed to explore its spectroscopic properties in detail and to investigate its potential biological activities.

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